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molecular formula C24H28N2O4 B8473605 ethyl 3,5-dimethyl-4-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoate

ethyl 3,5-dimethyl-4-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoate

Cat. No. B8473605
M. Wt: 408.5 g/mol
InChI Key: JZKNBGRZLPBHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642768B2

Procedure details

To a solution of ethyl 4-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methyl-benzoyl]amino]-3,5-dimethyl-benzoate (205 mg, 452.99 μmoles) in acetone (5 ml) is added a mixture of 5M HCl (1 mL) in H2O (1 mL) and heated to 60° C. After 12 hours, the mixture is cooled to ambient temperature, diluted with 2M NaOH to pH 6 and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash chromatography (silica gel) using 0-40% ethyl acetate in hexane to afford the title compound as an off-white foam (0.11 g, 61%). Mass spectrum (m/z): 409.2 (M+1).
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
61%

Identifiers

REACTION_CXSMILES
O1[C:5]2([CH2:10][CH2:9][N:8]([C:11]3[CH:12]=[CH:13][C:14]([CH3:33])=[C:15]([CH:32]=3)[C:16]([NH:18][C:19]3[C:29]([CH3:30])=[CH:28][C:22]([C:23]([O:25][CH2:26][CH3:27])=[O:24])=[CH:21][C:20]=3[CH3:31])=[O:17])[CH2:7][CH2:6]2)[O:4]CC1.Cl>CC(C)=O.O.[OH-].[Na+]>[CH3:31][C:20]1[CH:21]=[C:22]([CH:28]=[C:29]([CH3:30])[C:19]=1[NH:18][C:16](=[O:17])[C:15]1[CH:32]=[C:11]([N:8]2[CH2:9][CH2:10][C:5](=[O:4])[CH2:6][CH2:7]2)[CH:12]=[CH:13][C:14]=1[CH3:33])[C:23]([O:25][CH2:26][CH3:27])=[O:24] |f:4.5|

Inputs

Step One
Name
Quantity
205 mg
Type
reactant
Smiles
O1CCOC12CCN(CC2)C=2C=CC(=C(C(=O)NC1=C(C=C(C(=O)OCC)C=C1C)C)C2)C
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by flash chromatography (silica gel)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC=1C=C(C(=O)OCC)C=C(C1NC(C1=C(C=CC(=C1)N1CCC(CC1)=O)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.11 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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